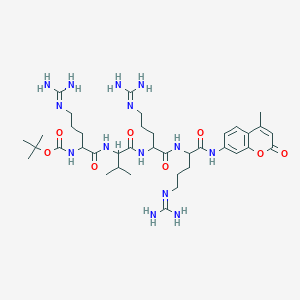![molecular formula C11H8N4S B12108988 Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound that combines the structural features of pyridine, thiophene, and triazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- typically involves the construction of the triazole ring followed by the introduction of the thiophene and pyridine moieties. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazonoyl halides with thiophene derivatives can yield the desired triazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as cyclization, substitution, and purification to achieve the desired product with high purity. Techniques like column chromatography and recrystallization are commonly employed for purification .
化学反応の分析
Types of Reactions
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学的研究の応用
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: Known for their broad spectrum of pharmacological activities, including antioxidant and anti-inflammatory properties.
Imidazo[4,5-b]pyridines: Exhibits significant antiviral and anticancer activities.
Thienopyridines: Used in the development of drugs for cardiovascular diseases.
Uniqueness
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- stands out due to its unique combination of pyridine, thiophene, and triazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for drug development and other applications .
特性
分子式 |
C11H8N4S |
|---|---|
分子量 |
228.28 g/mol |
IUPAC名 |
4-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C11H8N4S/c1-2-9(16-7-1)11-13-10(14-15-11)8-3-5-12-6-4-8/h1-7H,(H,13,14,15) |
InChIキー |
QEMMQLPRQLQCHA-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NC(=NN2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)

![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)

![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)

![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

